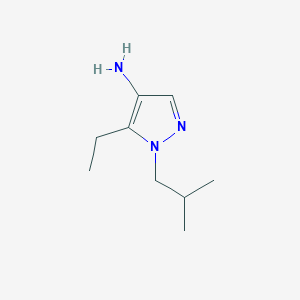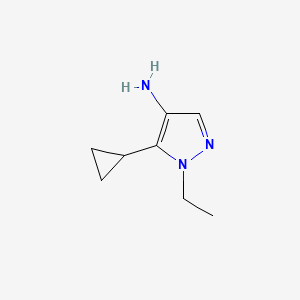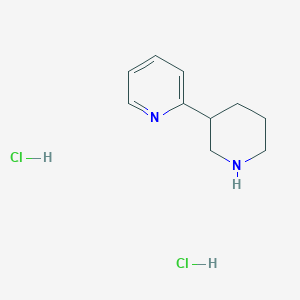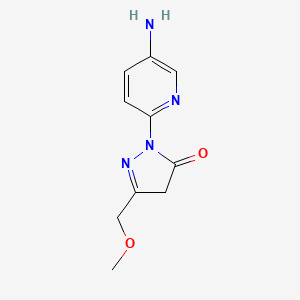
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
This compound is a chemical with the molecular formula C10H12N4O2. It is also known by its CAS Number: 1249072-71-6 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds can be synthesized through nucleophilic and amidation reactions . For instance, the synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide involved dissolving a compound in xylene under stirring at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to "1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one" have been a subject of interest due to their potential biological activities. A study by Titi et al. (2020) delved into the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, revealing insights into their antitumor, antifungal, and antibacterial pharmacophore sites. The compounds synthesized exhibited geometric parameters in agreement with experimental data obtained from X-ray structures, indicating their potential origin of biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Applications
Research on compounds structurally similar to "1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one" has highlighted their potential as antitumor agents and corrosion inhibitors. For instance, derivatives of pyrazole have been studied for their inhibitory action towards corrosion of pure iron in acidic media, demonstrating their efficiency as corrosion inhibitors and suggesting a wide range of industrial applications (Chetouani et al., 2005). Furthermore, compounds with a 3-methoxy-2-aminopyridine moiety have been investigated for their potential anticancer properties, with some derivatives showing significant potency of growth inhibition against various cancer cell lines, underscoring their potential therapeutic applications (Antonini et al., 1996).
Direcciones Futuras
While specific future directions for this compound were not found in the search results, it’s worth noting that compounds with similar structures, such as those containing a pyrrolidine ring, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
2-(5-aminopyridin-2-yl)-5-(methoxymethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-6-8-4-10(15)14(13-8)9-3-2-7(11)5-12-9/h2-3,5H,4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONJCJGFBMPJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)
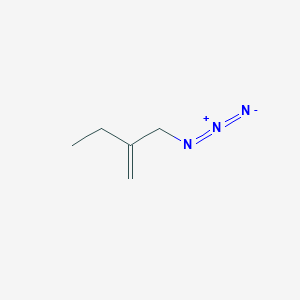

![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)
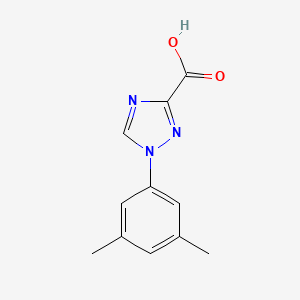
![5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528545.png)

